molecular formula C9H3Cl2N3 B1320695 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-45-3

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Cat. No. B1320695
CAS RN: 305371-45-3
M. Wt: 224.04 g/mol
InChI Key: OKYQWZDOLIYAHN-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C9H3Cl2N3 . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridine rings .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile consists of a naphthyridine core, which is a naphthalene analog of pyridine with one nitrogen atom in each ring . The compound has two chlorine atoms and a carbonitrile group attached to the naphthyridine core .

Scientific Research Applications

Anticancer Research

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: has shown promise in anticancer research. Studies have indicated that naphthyridine derivatives exhibit a range of biological activities, including anticancer properties . These compounds have been studied for their effects on various cancer cell lines, and the structure–activity relationship (SAR) alongside molecular modeling studies has been utilized to understand their mechanism of action.

Photophysical Applications

Lastly, the photophysical properties of naphthyridines are of interest for applications in diagnostics and imaging. The compound’s ability to absorb and emit light at specific wavelengths can be harnessed in the design of diagnostic assays and imaging agents.

Each of these fields presents a unique avenue for the application of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile , and ongoing research continues to expand our understanding of its full potential. The compound’s diverse range of activities makes it a versatile tool in both scientific research and practical applications .

Future Directions

The future directions for the study of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by naphthyridines, these compounds may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

4,6-dichloro-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQWZDOLIYAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595023
Record name 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

305371-45-3
Record name 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 650 mg of 6-chloro-4-hydroxy-[1.7]naphthyridine-3-carbonitrile under an inert atmosphere was added 20 mL of phosphorous oxychloride. After two hours at reflux, the excess phosphorous oxychloride was removed in vacuo and ice-water and chloroform were added. Solid potassium carbonate was then added carefully to a pH of about 8. The chloroform layer was washed with brine, dried with sodium sulfate, and stripped to give a crude product. This material was further purified by passing it through a plug of silica gel with 5% ethyl acetate/chloroform to give approximately 600 mg of 4,6-dichloro-[1.7]naphthyridine-3-carbonitrile as a yellowish solid, which was used in the following step.
Name
6-chloro-4-hydroxy-[1.7]naphthyridine-3-carbonitrile
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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